molecular formula C10H7Cl2NO2 B13824488 5,6-Dichloro-3-indoleacetic acid

5,6-Dichloro-3-indoleacetic acid

Cat. No.: B13824488
M. Wt: 244.07 g/mol
InChI Key: XMYZJSOBJPEGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dichloro-3-indoleacetic acid is a dichlorinated derivative of the fundamental plant hormone indole-3-acetic acid (IAA). As a synthetic auxin, it is valued in plant physiology and biochemistry research for its high biological activity. Structural and bioactivity studies have demonstrated that its specific chlorine substitutions at the 5- and 6- positions of the indole ring create a molecular geometry that fits exceptionally well into the active site of auxin receptor proteins, resulting in potent auxin effects . This makes it a superior tool compared to native IAA for investigating the structure-activity relationships of auxins and the topology of the auxin-binding site . Researchers utilize this compound in straight-growth bioassays, such as those using Avena sativa coleoptiles, to study the mechanisms of cell elongation and growth regulation . Its well-characterized structure also facilitates research into the molecular mechanisms of auxin action, including signal transduction and its role in plant development. The compound is offered as a high-purity solid for research applications. This compound (CAS Number 98640-00-7) is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7Cl2NO2

Molecular Weight

244.07 g/mol

IUPAC Name

2-(5,6-dichloro-3H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H7Cl2NO2/c11-7-2-6-5(1-10(14)15)4-13-9(6)3-8(7)12/h2-5H,1H2,(H,14,15)

InChI Key

XMYZJSOBJPEGLK-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=CC(=C(C=C2C1CC(=O)O)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 5,6 Dichloro 3 Indoleacetic Acid and Its Analogs

Laboratory Synthesis Pathways for Indoleacetic Acids

The foundational structure of 5,6-dichloro-3-indoleacetic acid is indole-3-acetic acid (IAA), the most common naturally occurring plant hormone of the auxin class. wikipedia.org Numerous methods for the laboratory synthesis of the IAA scaffold have been developed since its initial preparation.

One of the earliest and most direct methods involves the reaction of indole (B1671886) with glycolic acid in the presence of a base at high temperatures (250 °C). wikipedia.org Another classic approach is the Fischer indole synthesis , which can be adapted to produce IAA. This method utilizes the reaction of phenylhydrazine with a suitable ketone or aldehyde. For IAA, glutamic acid can be converted via Strecker degradation to the necessary aldehyde to react with phenylhydrazine. wikipedia.org

A widely used laboratory preparation involves a two-step process starting from indole. First, indole is reacted with formaldehyde and dimethylamine to form gramine (indole-3-methyl-dimethylamine). The gramine is then treated with sodium or potassium cyanide to form indole-3-acetonitrile. The final step is the hydrolysis of the nitrile group to yield indole-3-acetic acid. orgsyn.org

More contemporary methods continue to be developed. For instance, palladium-catalyzed tandem reactions, such as the addition and cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids, provide versatile pathways to various indole skeletons. organic-chemistry.org

Synthesis Method Key Reactants Primary Product Reference
Direct CondensationIndole, Glycolic Acid, BaseIndole-3-acetic acid wikipedia.org
Fischer Indole SynthesisPhenylhydrazine, Glutamic Acid derivativeIndole-3-acetic acid wikipedia.org
Gramine PathwayIndole, Formaldehyde, Dimethylamine, CyanideIndole-3-acetonitrile (hydrolyzed to IAA) orgsyn.org
Palladium-catalyzed Cyclization2-(2-aminoaryl)acetonitriles, Arylboronic acidsSubstituted Indole Skeletons organic-chemistry.org

Targeted Synthesis for Structure-Activity Relationship Studies

The synthesis of analogs like this compound is often performed for structure-activity relationship (SAR) studies. SAR investigations aim to understand how specific changes to a molecule's structure affect its biological function. By synthesizing a series of related compounds (analogs) and evaluating their activity, researchers can identify key structural features, or pharmacophores, responsible for the desired effect. rsc.org

In the context of indoleacetic acids, SAR studies explore how modifications to the indole ring, the acetic acid side chain, and the nitrogen atom influence auxin activity or other biological properties. For example, studies on indole-based compounds as HIV-1 fusion inhibitors involved synthesizing various derivatives to examine the impact of isomeric forms and different substituents on the aromatic rings. nih.gov Researchers synthesized bisindole compounds with different linkage points (e.g., 6–6′, 5–6′, 5–5′) and found that the specific linkage significantly impacted the compound's inhibitory activity. nih.gov

Similarly, in the development of novel anticancer agents, three series of 2,5-disubstituted indole derivatives were synthesized and evaluated. nih.gov This targeted synthesis allowed researchers to identify compounds with potent antiproliferative activity and to hypothesize that their mechanism of action involved the inhibition of RNA polymerase II phosphorylation. nih.gov The goal of these targeted syntheses is to optimize a lead compound to enhance potency, selectivity, or other pharmacological properties. mdpi.commdpi.com For halogenated IAAs, SAR studies would involve synthesizing mono- and di-halogenated isomers (e.g., 4-chloro-IAA, 5,6-dichloro-IAA) to determine how the position and number of halogen atoms affect their activity as plant growth regulators or for other potential applications.

Methods for Introducing Halogen Substituents on the Indole Ring

The introduction of halogen atoms, such as chlorine, onto the indole ring is a key step in synthesizing this compound. Several chemical methods are available for the direct halogenation of the indole nucleus.

A common and effective approach is electrophilic halogenation using N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) for chlorination or N-bromosuccinimide (NBS) for bromination. acs.org These reagents are often preferred due to their milder reaction conditions compared to using elemental halogens (e.g., Cl₂). The position of halogenation on the indole ring (e.g., C2, C3, C4, C5, C6, or C7) can be influenced by pre-existing substituents on the ring and the reaction conditions.

Another method involves the use of phosphorus oxyhalides, such as POCl₃ (for chlorination) or POBr₃ (for bromination), often through the formation of a Vilsmeier salt. acs.orgcore.ac.uk This technique has been used for the synthesis of 2-haloindoles, although the products can have limited stability if the 3-position is unsubstituted. core.ac.uk

Modern synthetic chemistry also employs metal-catalyzed cross-coupling reactions to introduce substituents. While not a direct halogenation method, techniques like the Suzuki or Sonogashira cross-coupling can be used to couple a halogenated indole with other molecules. acs.org Conversely, a pre-functionalized indole can be subjected to a halogen-metal exchange reaction, where a metal atom temporarily replaces a halogen, allowing for the introduction of another electrophile. google.com

The synthesis of a specifically substituted compound like this compound would likely start with a pre-halogenated benzene (B151609) derivative, which is then used to construct the indole ring via a method like the Fischer or Hemetsberger synthesis, ensuring the chlorine atoms are in the desired 5- and 6-positions. nih.govscispace.com

Halogenation Reagent/Method Halogen Introduced Typical Application/Notes Reference
N-Chlorosuccinimide (NCS)Chlorine (Cl)Direct electrophilic chlorination of the indole ring. acs.org
N-Bromosuccinimide (NBS)Bromine (Br)Direct electrophilic bromination of the indole ring. acs.org
N-Iodosuccinimide (NIS)Iodine (I)Direct electrophilic iodination of the indole ring. acs.org
Phosphorus Oxychloride (POCl₃)Chlorine (Cl)Used to synthesize haloindoles, often via a Vilsmeier salt. acs.orgcore.ac.uk
Fischer Indole SynthesisN/ACan use a di-chlorinated phenylhydrazine as a starting material to build the chlorinated indole ring. wikipedia.org

Molecular and Cellular Mechanisms of Action of 5,6 Dichloro 3 Indoleacetic Acid

Interactions with Auxin Receptors and Co-receptors in Model Systems

5,6-Dichloro-3-indoleacetic acid (5,6-Cl2-IAA) is a synthetic auxin that exhibits potent biological activity, often exceeding that of the principal endogenous auxin, indole-3-acetic acid (IAA). researchgate.net Its mechanism of action, like other auxins, is predicated on its ability to bind to specific auxin receptors. The primary auxin receptors in plants are members of the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins. These proteins are components of the SCF (SKP1-CULLIN-F-BOX) E3 ubiquitin ligase complex.

The binding of an auxin molecule to the TIR1/AFB receptor pocket stabilizes the interaction between the receptor and a family of transcriptional co-repressors known as Aux/IAA proteins. This binding event acts as a "molecular glue," targeting the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.

While direct binding affinity studies for 5,6-Cl2-IAA with specific TIR1/AFB receptors are not extensively detailed in publicly available research, its high potency in various bioassays suggests a strong and effective interaction with the auxin co-receptor complex. researchgate.net The structure of the auxin molecule is critical for its fit within the receptor's binding pocket. Modeling studies based on structure-activity relationships have been used to understand how different auxins, including chlorinated derivatives like 5,6-Cl2-IAA, orient themselves within the receptor. These models suggest a specific fit for the indole (B1671886) ring and the carboxyl group, with the positions of the chlorine atoms influencing the molecule's stability and activity. srce.hr The high activity of 5,6-Cl2-IAA is attributed in part to its resistance to metabolic degradation, allowing it to persist and interact with the receptor machinery for a longer duration compared to IAA. researchgate.net

Modulation of Auxin Signaling Pathways at the Molecular Level

The interaction of this compound with the TIR1/AFB-Aux/IAA co-receptor complex is the primary event that initiates the modulation of auxin signaling pathways at the molecular level. The degradation of the Aux/IAA repressor proteins is the key step that unleashes the activity of the AUXIN RESPONSE FACTOR (ARF) transcription factors.

In the absence of auxin, Aux/IAA proteins form heterodimers with ARF proteins, repressing their transcriptional activity. When 5,6-Cl2-IAA promotes the degradation of Aux/IAA proteins, the ARFs are freed to bind to specific DNA sequences in the promoters of auxin-responsive genes, known as Auxin Response Elements (AuxREs), thereby activating or repressing their transcription.

The potent nature of 5,6-Cl2-IAA suggests that it is highly efficient at inducing the degradation of Aux/IAA proteins, leading to a robust and sustained activation of auxin-responsive signaling. This heightened activity is a hallmark of many synthetic auxins, which are often designed to be more stable and persistent than endogenous IAA. The specific chlorine substitutions on the indole ring of 5,6-Cl2-IAA likely contribute to its enhanced stability and, consequently, its profound impact on the auxin signaling cascade.

Influence on Gene Expression Profiles and Transcriptional Regulation

The activation of ARF transcription factors by this compound leads to widespread changes in the gene expression profiles of the plant cell. These changes underpin the various physiological responses associated with auxin action. The transcriptional regulation mediated by 5,6-Cl2-IAA, by extension of the general auxin action model, involves the upregulation or downregulation of a diverse array of genes.

These auxin-responsive genes can be broadly categorized into early and late response genes. Early genes are activated rapidly, within minutes of auxin perception, and their products are often involved in the further propagation of the auxin signal. This category includes the Aux/IAA genes themselves, creating a negative feedback loop, as well as genes from the Gretchen Hagen3 (GH3) family, which encode enzymes that conjugate amino acids to auxins to regulate their activity, and the Small Auxin-Up RNA (SAUR) family, whose functions are linked to cell expansion.

While specific global gene expression analyses for 5,6-Cl2-IAA are not widely documented, its demonstrated high auxin activity implies a significant impact on the transcription of these and other auxin-regulated genes. Its use as a potent rooting promoter, for instance, is a direct consequence of its ability to induce the expression of genes involved in the initiation and development of adventitious roots. researchgate.net

Role in Cellular Processes: Elongation, Division, and Differentiation in Research Models

The molecular events triggered by this compound culminate in observable effects on cellular processes, primarily cell elongation, division, and differentiation. As a powerful auxin, 5,6-Cl2-IAA has been shown to be highly effective in bioassays that measure these fundamental cellular activities.

In the Avena coleoptile elongation test, a classic bioassay for auxin activity, 5,6-Cl2-IAA demonstrated stronger activity than IAA and other synthetic auxins. researchgate.net Cell elongation is driven by auxin-induced expression of genes that lead to the acidification of the cell wall, activating enzymes like expansins that loosen the cell wall structure, allowing for turgor-driven cell expansion.

Furthermore, 5,6-Cl2-IAA has shown significant effects in assays that involve cell division and differentiation, such as hypocotyl swelling in mung bean seedlings and adventitious root formation. researchgate.net The ability to induce rooting is a key application of auxins in horticulture and is a clear demonstration of their role in promoting cell division and differentiation to form new organs. Studies have shown that 5,6-Cl2-IAA can be a more potent rooting promoter than commonly used auxins like indole-3-butyric acid (IBA) and naphthaleneacetic acid (NAA) in certain contexts. researchgate.net

The following table summarizes the comparative activity of this compound in various auxin bioassays as reported in research literature.

BioassayComparative Activity of this compoundReference
Avena Coleoptile ElongationStrongest activity among known natural and synthetic auxins tested. researchgate.net
Chinese Cabbage Hypocotyl Growth InhibitionShowed the most significant inhibition. google.com
Mung Bean Hypocotyl SwellingExhibited the strongest activity. researchgate.net
Black Gram Shoot Regeneration4 times as high as that of IBA. researchgate.net

Biological Activities and Physiological Roles of 5,6 Dichloro 3 Indoleacetic Acid in Research Systems

Investigation of Adventitious Root Formation Mechanisms

The induction of adventitious roots—roots that form from non-root tissues like stems or leaves—is a critical process in plant propagation and is heavily regulated by auxins. nanion.denih.gov 5,6-Dichloro-3-indoleacetic acid and its derivatives have been utilized in research to understand and promote this process, often showing greater efficacy than commonly used auxins.

In studies on mung bean seedlings (Vigna radiata), 5,6-Cl₂-IAA was observed to be a potent inducer of lateral roots. researchgate.net Research has also highlighted the effectiveness of its methyl ester, 5,6-Cl₂-IAA-Me. In experiments with olive cuttings, treatment with 5,6-Cl₂-IAA-Me significantly stimulated the production of adventitious roots, with its performance being compared to the widely used Indole-3-butyric acid (IBA). researchgate.net The choice of auxin and its concentration are critical, as different compounds produce the maximum number of roots at varying concentrations. researchgate.net The superior activity of synthetic auxins like 5,6-Cl₂-IAA is partly attributed to their enhanced stability and prolonged presence within plant tissues, ensuring a consistent signal for root formation. nanion.deresearchgate.net

The table below summarizes comparative findings on adventitious root induction.

CompoundPlant SystemObserved EffectReference
This compound (5,6-Cl₂-IAA) Mung bean seedlingsStrong induction of numerous lateral roots. researchgate.net
5,6-Cl₂-IAA-Me (Methyl ester) Olive cuttingsSignificantly stimulated the production of adventitious roots. researchgate.net
Indole-3-butyric acid (IBA) Mung bean cuttingsEffective in inducing adventitious roots, with response increasing with treatment duration. researchgate.net
Indole-3-acetic acid (IAA) Mung bean cuttingsLess effective than IBA for inducing adventitious roots. researchgate.net

Studies on Callus Induction and Proliferation in Plant Tissue Culture Research

Callus, an unorganized mass of plant cells, is fundamental to plant biotechnology for regeneration and genetic transformation. nih.gov Its induction from explants (small pieces of plant tissue) is typically achieved by applying plant growth regulators, with the ratio of auxin to another hormone class, cytokinin, being a key factor. nih.govplantcelltechnology.com An intermediate ratio of these two hormones generally promotes callus proliferation. nih.gov

While specific studies detailing the use of this compound for callus induction are not extensively documented in the provided results, the principles of its action can be inferred from research on other synthetic auxins. Synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 1-Naphthaleneacetic acid (NAA) are commonly used for callus induction because of their stability compared to the natural auxin IAA, which is sensitive to heat and light. plantcelltechnology.com The high potency and stability of 5,6-Cl₂-IAA make it a strong candidate for such applications, where a sustained auxin signal is required to initiate and maintain cell division and proliferation in cultured tissues. researchgate.netmdpi.com The selection of auxin type and its combination with a cytokinin are critical for successful callus formation and subsequent plant regeneration. jabonline.innih.gov

Analysis of its Effects on Plant Development and Morphogenesis as a Research Analog

As a potent synthetic auxin, 5,6-Cl₂-IAA is used as a research analog to study the diverse effects of auxin on plant growth and form (morphogenesis). researchgate.net Its strong activity allows researchers to elicit and analyze classic auxin responses. In several standard bioassays used to quantify auxin activity, 5,6-Cl₂-IAA demonstrated exceptionally high potency, in some cases exceeding that of all other known natural and synthetic auxins at the time of the study. researchgate.net

These bioassays include:

Avena coleoptile elongation: Measures the ability of an auxin to cause cell elongation in the coleoptiles (protective sheaths) of oat seedlings.

Chinese cabbage hypocotyl growth inhibition: Assesses the inhibitory effect of high auxin concentrations on the elongation of seedling stems.

Mung bean hypocotyl swelling: Measures the radial swelling of seedling stems, another characteristic auxin response.

The powerful effects of 5,6-Cl₂-IAA in these systems confirm its function as a strong auxin analog, making it a useful tool for dissecting the molecular and physiological pathways that are controlled by auxin signaling. researchgate.net

BioassayPlant SystemEffect of this compoundReference
Coleoptile ElongationOat (Avena sativa)Showed the strongest auxin activity among known auxins. researchgate.net
Hypocotyl Growth InhibitionChinese CabbageDemonstrated the highest activity in this assay. researchgate.net
Hypocotyl SwellingMung Bean (Vigna radiata)Induced severe swelling, indicative of potent auxin activity. researchgate.net

Exploration of Auxin Homeostasis Perturbations in Experimental Systems

Auxin homeostasis refers to the tightly regulated balance of auxin synthesis, transport, conjugation, and degradation that ensures proper plant development. mdpi.comnih.gov Because of its chemical stability, 5,6-Cl₂-IAA is an effective tool for perturbing this delicate balance to study the consequences of sustained, high levels of auxin signaling.

A key aspect of its stability is its resistance to enzymatic breakdown. researchgate.net Endogenous IAA levels are partly controlled by peroxidases, which catalyze its decomposition. 5,6-Cl₂-IAA, however, is resistant to this peroxidase-catalyzed decomposition, allowing it to persist and remain active in plant tissues for longer periods. researchgate.net This characteristic makes it an ideal compound for investigating processes that are triggered by prolonged auxin presence.

Furthermore, the application of potent synthetic auxins can affect the levels of endogenous hormones. Research using a derivative of 5,6-Cl₂-IAA in combination with other substances showed that such treatments could lead to an increase in the endogenous levels of IAA and IBA, suggesting a complex interplay and feedback within the plant's hormonal network when homeostasis is perturbed. researchgate.net By introducing a stable and powerful analog like 5,6-Cl₂-IAA, researchers can effectively disrupt the natural auxin equilibrium and observe the resulting developmental and physiological changes, providing valuable insights into the mechanisms that maintain hormonal balance. researchgate.netnih.gov

Comparative Analysis with Natural Auxins and Other Synthetic Analogs

Structure-Activity Relationships of Chlorinated Indoleacetic Acids

The biological activity of indoleacetic acid derivatives is highly dependent on the nature, position, and number of substituents on the indole (B1671886) nucleus. Chlorination of the benzene (B151609) ring of indole-3-acetic acid (IAA) has been a key strategy in the development of potent synthetic auxins.

The structure-activity relationship of chlorinated auxins indicates that substitution on the benzene ring generally enhances auxin activity compared to the unsubstituted IAA. zobodat.at This increased activity is often attributed to enhanced stability and resistance to metabolic degradation within the plant. However, the position of the chlorine atoms is a critical determinant of this activity. For instance, while most mono- and di-chlorinated IAAs exhibit higher activity than IAA, substitutions at the 4,7- and 5,7-positions with bulky chlorine atoms have been shown to drastically reduce biological activity in the Avena coleoptile straight growth test. zobodat.at This suggests that steric hindrance at these positions may interfere with the molecule's ability to bind to auxin receptors.

In contrast, other chlorinated analogs show significantly heightened effects. Research has demonstrated that 4-Chloroindole-3-acetic acid (4-Cl-IAA) is approximately 10 times more active than IAA, and 6-Chloroindole-3-acetic acid (6-Cl-IAA) is about 19 times more active. biorxiv.org While specific activity data for 5,6-Cl₂-IAA is less commonly cited, its structure with chlorine atoms at positions known to be favorable for activity suggests a high level of biological potency. The presence of two chlorine atoms on the benzene ring likely contributes to its stability, a key factor for sustained auxin response.

Differential Potency and Specificity Compared to Indole-3-acetic Acid (IAA)

Chlorinated synthetic auxins, including 5,6-Cl₂-IAA, are recognized for their significantly higher potency compared to the natural auxin, IAA. This enhanced potency is a result of several factors, primarily their increased stability and altered receptor affinity.

The high activity of compounds like 4-Cl-IAA and by extension, other chlorinated analogs, is partly due to their resistance to metabolic breakdown. biologists.com The primary routes for inactivating IAA in plants are through oxidation and conjugation with amino acids or sugars. mdpi.comresearchgate.net The carbon-chlorine bond is strong and not easily broken by the plant's oxidative enzymes, leading to a longer half-life of the synthetic auxin within the tissue. This sustained presence allows for a more prolonged and intense physiological response. For example, exogenous application of 4-Cl-IAA has been shown to be more effective than IAA in promoting pericarp elongation in deseeded pea pods. nih.gov

The specificity of these synthetic auxins can also differ from IAA. While they trigger the same general class of auxin responses (e.g., cell elongation, root initiation), the magnitude and sometimes the nature of the response can vary. This may be due to differential binding to the various auxin co-receptor complexes (TIR1/AFB proteins), which have varying affinities for different auxin analogs. researchgate.net The increased potency of chlorinated auxins makes them valuable tools in agricultural and horticultural applications, such as in rooting compounds and for inducing somatic embryogenesis in tissue culture. biologists.com

Table 1: Comparative Potency of Selected Auxins Relative to IAA

Compound Type Relative Activity vs. IAA
Indole-3-acetic acid (IAA) Natural 1x
4-Chloroindole-3-acetic acid (4-Cl-IAA) Natural/Synthetic ~10x
6-Chloroindole-3-acetic acid (6-Cl-IAA) Synthetic ~19x
5,6-Dichloro-3-indoleacetic acid (5,6-Cl₂-IAA) Synthetic High (Implied)

This table provides an interactive summary of the relative potencies discussed in the text. The activity of 5,6-Cl₂-IAA is inferred from the general principles of chlorinated auxins.

Interactions with Auxin Transport Systems: Influx and Efflux Mechanisms

The distribution of auxin within a plant, which is critical for development, is controlled by a sophisticated transport system involving influx and efflux protein carriers. Natural auxin, IAA, is a known substrate for both types of carriers. nih.gov Influx is primarily mediated by proteins of the AUXIN RESISTANT1/LIKE AUX1 (AUX/LAX) family, while efflux is controlled by PIN-FORMED (PIN) proteins and certain ATP-binding cassette (ABCB) transporters. nih.gov

The interaction of synthetic auxins with these transport systems can be markedly different from that of IAA. For example, studies on indole-3-butyric acid (IBA), another natural auxin, suggest it is transported by different protein complexes, as its movement is not affected by inhibitors of IAA efflux. nih.gov Synthetic auxins also exhibit varied transport characteristics. Naphthalene-1-acetic acid (NAA) is thought to enter cells largely by diffusion and is a substrate for efflux carriers, whereas 2,4-dichlorophenoxyacetic acid (2,4-D) utilizes both influx and efflux carriers. nih.gov

Direct research on the transport of this compound is limited. However, studies on other chlorinated auxins provide insight. It has been shown that an auxin conjugate synthetase (GH3.3 protein) in Arabidopsis thaliana is capable of converting chlorinated IAAs into amino acid conjugates. nih.gov This conjugation is a key mechanism for regulating auxin homeostasis and suggests that chlorinated auxins can enter the cell to interact with the metabolic machinery. Given the structural modifications, it is plausible that 5,6-Cl₂-IAA has a different affinity for the various influx and efflux carriers compared to IAA, potentially leading to altered patterns of accumulation and distribution within the plant, which would contribute to its high potency.

Metabolomic and Proteomic Comparisons in Research Models

The application of an auxin to a plant triggers a cascade of changes in gene expression, protein abundance, and metabolite profiles. While specific metabolomic and proteomic studies on 5,6-Cl₂-IAA are not widely available, extensive research on IAA in model organisms like Arabidopsis thaliana provides a basis for comparative analysis.

Metabolomics: Metabolomic studies of IAA reveal that plants maintain homeostasis through several pathways. nih.gov The primary catabolite of IAA is 2-oxoindole-3-acetic acid (OxIAA). nih.gov Additionally, IAA is conjugated to amino acids such as aspartate and glutamate, which marks it for irreversible degradation, or to other amino acids like alanine (B10760859) and leucine. nih.gov Research has shown that Arabidopsis can also form amino acid conjugates with chlorinated IAAs, indicating that these synthetic compounds are recognized by the plant's metabolic enzymes, such as the GH3 auxin-amido synthetases. nih.gov However, the stability of the chlorinated indole ring likely makes the subsequent oxidative degradation much slower than for IAA. A metabolomic comparison would therefore be expected to show a lower abundance of oxidative catabolites and a higher, more persistent level of the free 5,6-Cl₂-IAA and its conjugates compared to IAA under similar conditions.

Table 2: List of Mentioned Chemical Compounds

Compound Name Abbreviation
This compound 5,6-Cl₂-IAA
Indole-3-acetic acid IAA
4-Chloroindole-3-acetic acid 4-Cl-IAA
6-Chloroindole-3-acetic acid 6-Cl-IAA
4,7-Dichloro-3-indoleacetic acid 4,7-Cl₂-IAA
5,7-Dichloro-3-indoleacetic acid 5,7-Cl₂-IAA
Indole-3-butyric acid IBA
Naphthalene-1-acetic acid NAA
2,4-Dichlorophenoxyacetic acid 2,4-D

Analytical Methodologies for 5,6 Dichloro 3 Indoleacetic Acid in Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for the isolation and measurement of 5,6-diCl-IAA and related indole (B1671886) compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of auxins. nih.govnih.gov In a typical setup, a C18 column is used for separation. academicjournals.orgresearchgate.net The mobile phase often consists of a gradient of an acidic aqueous solution (e.g., acetic acid in water) and an organic solvent like methanol (B129727) or acetonitrile. nih.govacademicjournals.org For instance, a gradient elution on a C8 column has been successfully used to separate seven different indoles in a single run. nih.gov

Detection is frequently achieved using a fluorescence detector, capitalizing on the natural fluorescence of indole compounds. nih.govcsic.es Excitation and emission wavelengths are typically set around 280 nm and 350 nm, respectively. nih.govnih.gov This method offers high sensitivity and selectivity. nih.gov UV detectors are also employed, often monitoring at a wavelength of 280 nm. academicjournals.org The limit of detection for indolic compounds using RP-HPLC with fluorimetric detection can be as low as 0.015 μg mL⁻¹. nih.gov

Sample preparation for HPLC analysis of bacterial culture supernatants can be as straightforward as a single centrifugal filtration step. nih.gov For plant tissues, a more extensive extraction with an organic solvent like methanol, followed by acidification and partitioning, is common. academicjournals.org

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS provides a powerful tool for both quantification and structural confirmation of auxins. nih.govnih.gov Prior to analysis, a derivatization step is necessary to increase the volatility of the acidic auxin molecules. A common method involves the preparation of alkyl esters, such as methyl esters. nih.govnih.gov An alternative to the hazardous diazomethane (B1218177) is the use of chloroformates for derivatization in an aqueous solution. nih.gov

In GC-MS analysis, the sample is separated on a capillary column and then ionized, most commonly by electron ionization. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for the compound. For indole-3-acetic acid (IAA), characteristic ions are monitored for quantification, such as the molecular ion of its methyl ester at m/z 190 and a major fragment ion at m/z 130. nih.gov Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity by only detecting specific ions. nih.gov The detection limits for IAA using GC-MS can be in the picogram range. nih.gov

Table 1: Comparison of Chromatographic Techniques for Indole-3-acetic Acid Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.
Sample State LiquidGas (requires derivatization for non-volatile compounds)
Common Column Reversed-phase C18 or C8. nih.govacademicjournals.orgCapillary columns.
Detection Fluorescence, UV-Vis. nih.govacademicjournals.orgMass Spectrometry (provides structural information). nih.gov
Derivatization Not typically required.Required for auxins (e.g., methylation). nih.gov
Sensitivity High, especially with fluorescence detection. nih.govVery high, can reach picogram levels. nih.gov
Primary Use Quantification and separation. nih.govQuantification and definitive identification. nih.govnih.gov

Mass Spectrometry Approaches for Identification and Metabolic Profiling

Mass spectrometry (MS) is an indispensable tool for the definitive identification of 5,6-diCl-IAA and for profiling its metabolites. scripps.edu Its high sensitivity, wide dynamic range, and ability to provide structural information make it ideal for analyzing complex biological samples. scripps.edu

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique for the analysis of auxins and their metabolites. nih.govnih.gov This method combines the separation power of HPLC with the specificity and sensitivity of tandem mass spectrometry. In a typical LC-MS/MS experiment, the analyte is separated by LC, ionized (often using electrospray ionization - ESI), and then subjected to two stages of mass analysis. The first stage selects the precursor ion (the molecular ion of the compound of interest), which is then fragmented. The second stage analyzes the resulting product ions, creating a unique fragmentation spectrum that confirms the compound's identity. nih.gov

This technique has been successfully used for the systematic profiling of indole-3-acetic acid biosynthesis in bacteria. nih.govresearchgate.net By monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, researchers can achieve highly sensitive and selective quantification of multiple analytes in a single run. nih.gov The detection limits for IAA metabolites using LC-MS/MS can be in the low picomolar range (0.02 to 0.1 pmol). nih.gov

Metabolomic studies employing ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS) have become increasingly common for obtaining a comprehensive overview of the metabolic changes in an organism. nih.govfrontiersin.org This untargeted approach allows for the identification of a wide range of metabolites, including previously uncharacterized ones. scripps.edunih.gov By comparing the metabolic profiles of samples under different conditions, researchers can identify key metabolic pathways affected by a particular stimulus or genetic modification. nih.gov

Table 2: Key Mass Spectrometry Parameters for Indole-3-acetic Acid Analysis

ParameterDescriptionExample Application
Ionization Method Electrospray Ionization (ESI)Commonly used in LC-MS for polar molecules like auxins. nih.gov
Mass Analyzer Tandem Mass Spectrometry (MS/MS)Provides high selectivity and structural information through fragmentation analysis. nih.govnih.gov
Scan Mode Multiple Reaction Monitoring (MRM)Used for targeted quantification of specific compounds with high sensitivity. nih.gov
Resolution High-Resolution Mass Spectrometry (HRMS)Enables accurate mass measurements for confident formula determination of unknown metabolites. biorxiv.org
Fragmentation Collision-Induced Dissociation (CID)Used to generate characteristic product ions for structural elucidation. biorxiv.org

Isotope Labeling Strategies for Biosynthesis and Catabolism Pathway Elucidation

Isotope labeling is a powerful strategy used in conjunction with mass spectrometry to trace the metabolic fate of 5,6-diCl-IAA and elucidate its biosynthetic and catabolic pathways. nih.govresearchgate.net This involves introducing atoms with a heavier, stable isotope (e.g., ¹³C, ¹⁵N, ²H) into a precursor molecule and then tracking the incorporation of these labels into downstream metabolites. nih.govplos.org

By feeding organisms with labeled precursors such as [¹³C₆]anthranilate or [¹³C₈, ¹⁵N₁]indole, researchers can monitor the label incorporation into various indolic compounds over time. nih.govplos.org This allows for the determination of turnover rates of pathway intermediates and products, providing dynamic information about the metabolic network. nih.gov For example, the use of ¹³C₆-labeled IAA fed to tobacco BY-2 cells allowed for the identification of 17 different auxin metabolites. biorxiv.org

Comparing the mass spectra of labeled and unlabeled metabolites is key to this approach. nih.gov Fragments containing the labeled portion of the molecule will show a characteristic mass shift, confirming their origin from the labeled precursor. biorxiv.org This technique has been instrumental in differentiating between various proposed biosynthetic routes for IAA. researchgate.net The synthesis of deuterated IAA (e.g., d₄-IAA or d₅-IAA) has also been crucial for its use as an internal standard in quantitative GC-MS analysis, improving accuracy by correcting for sample loss during preparation. nih.govresearchgate.net

Table 3: Common Isotopes and Labeled Precursors in Auxin Research

IsotopeLabeled Precursor ExampleApplication
¹³C [¹³C₆]Indole-3-acetic acidTracing metabolic pathways and identifying novel metabolites. biorxiv.org
¹⁵N [¹⁵N₁]GlutamateInvestigating the incorporation of nitrogen into the indole ring. nih.gov
²H (Deuterium) [²H₅]Indole-3-acetic acidUsed as an internal standard for accurate quantification by isotope dilution mass spectrometry. nih.gov
¹³C, ¹⁵N [¹³C₈, ¹⁵N₁]IndoleSimultaneous tracing of carbon and nitrogen atoms in biosynthetic studies. nih.gov

Bioassays and Reporter Gene Systems for Activity Assessment in Laboratory Settings

While chromatographic and spectrometric methods provide quantitative data, bioassays and reporter gene systems are essential for assessing the biological activity of 5,6-diCl-IAA. These assays measure the physiological or molecular response of a biological system to the compound.

Bioassays:

Classic bioassays often involve observing a specific growth response in plants or plant tissues. For example, the bioactivity of an extracted auxin can be evaluated by its effect on the root and shoot length, as well as fresh and dry weight of seedlings like Abelmoschus esculentus. academicjournals.org Another common bioassay is the split pea test. researchgate.net However, a limitation of these assays is that the response can be influenced by the sensitivity of the tissue as well as the amount of the active compound. researchgate.net

Reporter Gene Systems:

Reporter gene systems offer a more specific and quantifiable method for assessing auxin activity at the molecular level. These systems typically use a promoter that is responsive to auxin, fused to a reporter gene whose product can be easily measured. A widely used system is the DR5 promoter, which contains auxin response elements (AuxREs), driving the expression of a reporter gene like β-glucuronidase (GUS) or a fluorescent protein. The level of reporter gene expression is directly correlated with the activity of the auxin.

Another approach involves using colorimetric assays, such as the Salkowski reagent method, to screen for the presence of indole compounds produced by bacteria. nih.govresearchgate.net While not specific to 5,6-diCl-IAA, it can be a useful preliminary screening tool. nih.gov

Table 4: Methods for Assessing the Biological Activity of Auxins

MethodPrincipleAdvantagesLimitations
Seedling Growth Bioassay Measures the effect on root and shoot growth of a test plant. academicjournals.orgProvides a direct measure of physiological effect.Can be influenced by tissue sensitivity and other factors. researchgate.net
Split Pea Test Measures the curvature of split pea stems in response to auxin. researchgate.netClassic and relatively simple to perform.Lacks specificity and can be difficult to quantify precisely.
DR5 Reporter Gene System An auxin-responsive promoter drives the expression of a quantifiable reporter gene.High specificity and sensitivity for auxin response.Requires genetically modified organisms.
Salkowski Reagent A colorimetric assay for the detection of indole compounds. nih.govSimple and rapid for screening.Lacks specificity for different indole compounds. nih.gov

Applications As a Research Tool and Experimental Probe

Use in Elucidating Auxin Biosynthesis and Catabolism Pathways

The study of auxin biosynthesis and catabolism is essential for understanding how plants control the levels of this critical hormone. Synthetic auxins that are resistant to degradation or that interfere with biosynthetic enzymes can be powerful tools. While research specifically detailing the use of 5,6-diCl-IAA to elucidate these pathways is not extensively documented in publicly available literature, its structural similarity to IAA suggests potential applications. For instance, by comparing its metabolic fate to that of IAA, researchers could identify key enzymes involved in auxin degradation. If 5,6-diCl-IAA is found to be more stable than IAA, it could be used to study the long-term effects of elevated auxin levels without the complication of rapid metabolic turnover.

Application in Investigating Auxin Perception and Signal Transduction

The perception of auxin and the subsequent signal transduction cascade are central to its function. This process involves the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors. Synthetic auxins are instrumental in probing the specificity and activity of these receptors.

Comparative Binding Affinities of Auxins to TIR1/AFB Receptors

CompoundTIR1 Binding Affinity (Kd, nM)AFB5 Binding Affinity (Kd, nM)Primary Research Application
Indole-3-acetic acid (IAA)20-4030-60Endogenous auxin standard
1-Naphthaleneacetic acid (NAA)15-3025-50Probing auxin responses
2,4-Dichlorophenoxyacetic acid (2,4-D)50-10010-20Herbicide action studies
5,6-Dichloro-3-indoleacetic acidData not availableData not availablePotential for receptor specificity studies

Utility in Studying Plant Developmental Biology and Hormone Interactions

Auxin is a master regulator of plant development, influencing processes from embryogenesis to root formation and flowering. The intricate interplay, or "crosstalk," between auxin and other plant hormones is a key area of research. Synthetic auxins with altered activities can be used to perturb these developmental programs and dissect the underlying hormonal networks.

The specific developmental effects induced by 5,6-diCl-IAA, if different from those of IAA, could highlight its unique interactions with other hormonal pathways. For example, if 5,6-diCl-IAA promotes lateral root formation more or less effectively than IAA, it could suggest a differential interaction with cytokinin or strigolactone signaling pathways, which are also involved in this process. Such studies are crucial for building comprehensive models of hormonal crosstalk in the regulation of plant architecture.

Development of Novel Chemical Probes for Plant Hormone Research

The development of novel chemical probes is a cornerstone of chemical biology, enabling the precise manipulation and study of biological processes. Synthetic auxins, including halogenated derivatives like 5,6-diCl-IAA, represent a rich source for the development of such probes.

The chlorine atoms on the indole (B1671886) ring of 5,6-diCl-IAA offer potential sites for further chemical modification. For instance, they could be used as handles to attach fluorescent tags or affinity labels. A fluorescently labeled 5,6-diCl-IAA could be used to visualize the subcellular localization of auxin receptors or to track the movement of auxin within plant tissues. An affinity-labeled version could be employed to isolate and identify new auxin-binding proteins, potentially uncovering novel components of the auxin signaling pathway. The development of such probes derived from 5,6-diCl-IAA would significantly advance our understanding of plant hormone biology.

Future Directions and Emerging Research Avenues

Unraveling Unexplored Molecular Targets and Interaction Partners

The canonical auxin signaling pathway involves the perception of auxin by the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which then target Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors for degradation. nih.govnih.govoup.comfrontiersin.org This releases AUXIN RESPONSE FACTOR (ARF) transcription factors to regulate gene expression. nih.govnih.gov While 5,6-Dichloro-3-indoleacetic acid is presumed to act through this pathway, the specificity and affinity for different TIR1/AFB-Aux/IAA co-receptor complexes are not fully characterized.

Future research will likely focus on:

Differential Receptor Affinity: Investigating whether this compound exhibits preferential binding to specific members of the TIR1/AFB receptor family. In Arabidopsis, there are six TIR1/AFB receptors, and synthetic auxins have been shown to have selective affinities for certain receptors, which could explain their distinct biological activities. nih.govnih.gov For instance, picolinate-type auxins are selectively recognized by AFB4/5–Aux/IAA co-receptors. nih.govnih.gov

Identification of Novel Binders: Employing advanced proteomics approaches, such as affinity purification-mass spectrometry (AP-MS), using this compound as a chemical probe to identify novel, non-canonical interacting proteins. This could uncover previously unknown nodes in the auxin signaling network or entirely new pathways.

Cytoplasmic Signaling: Exploring potential roles in cytoplasmic signaling pathways. While the primary auxin pathway is nuclear, some auxin responses are too rapid to be explained by transcriptional changes alone, suggesting the existence of cytoplasmic receptors and signaling cascades. frontiersin.org Research could investigate if this compound interacts with cytoplasmic proteins to trigger these rapid responses.

Table 1: Potential Molecular Targets for this compound

Target FamilyKnown Role in Auxin SignalingPotential Research Question
TIR1/AFB F-box ProteinsCore nuclear auxin receptors that perceive auxin and initiate signaling. nih.govoup.comWhat is the binding affinity and selectivity of this compound across the different TIR1/AFB family members?
Aux/IAA RepressorsCo-receptors that are targeted for degradation upon auxin binding to TIR1/AFB. nih.govfrontiersin.orgDoes the structure of this compound influence the specific set of Aux/IAA proteins targeted for degradation?
Auxin Transport Proteins (AUX1/LAX, PIN, ABCB)Mediate the influx and efflux of auxin, creating concentration gradients. researchgate.nethracglobal.comIs this compound a substrate for auxin transporters, and if so, with what efficiency compared to IAA?
Unknown Cytoplasmic ProteinsHypothesized to mediate rapid, non-transcriptional auxin responses. frontiersin.orgCan this compound be used to identify and characterize novel cytoplasmic auxin-binding proteins?

Advanced Structural Biology Approaches to Receptor-Ligand Interactions

Understanding the precise molecular interactions between this compound and its receptors is fundamental to explaining its biological activity. Structural biology provides the tools to visualize these interactions at an atomic level. The crystal structure of the TIR1 receptor in a complex with auxin and an Aux/IAA peptide revealed that auxin acts as a "molecular glue," stabilizing the protein-protein interaction. nih.govsemanticscholar.orgresearchgate.net

Emerging research avenues include:

High-Resolution Crystallography: Determining the crystal structure of various TIR1/AFB receptors complexed with this compound and different Aux/IAA degron motifs. This would reveal how the dichloro-substitutions on the indole (B1671886) ring influence binding pocket interactions and receptor-substrate specificity.

Cryo-Electron Microscopy (Cryo-EM): Utilizing cryo-EM to solve the structures of larger protein complexes involved in auxin signaling that may be difficult to crystallize. This could provide insights into the assembly and dynamics of the entire SCFTIR1/AFB E3 ubiquitin ligase complex in the presence of this compound.

Computational Modeling and Simulation: Employing molecular docking and molecular dynamics simulations to predict the binding poses of this compound within the auxin-binding pocket of different receptors. acs.org These computational approaches can guide site-directed mutagenesis studies to validate key interacting residues and explain differential binding affinities.

Table 2: Structural Biology Techniques and Their Applications

TechniqueObjectivePotential Outcome for this compound Research
X-ray CrystallographyDetermine the high-resolution 3D structure of the receptor-ligand complex. nih.govPrecise atomic details of how the chlorine atoms interact with amino acid residues in the TIR1/AFB binding pocket.
Cryo-Electron Microscopy (Cryo-EM)Determine the structure of large, dynamic macromolecular complexes.Structural insights into the fully assembled SCFTIR1/AFB complex bound to this compound and an Aux/IAA substrate.
Molecular DockingPredict the preferred binding orientation of a ligand to its receptor. acs.orgnih.govGeneration of testable hypotheses about key residues involved in binding specificity and affinity.
Nuclear Magnetic Resonance (NMR) SpectroscopyStudy protein dynamics and interactions in solution.Information on conformational changes in the receptor upon binding of this compound.

Integration with Systems Biology for Comprehensive Pathway Mapping

The effects of auxin are not limited to a single linear pathway but involve a complex network of transcriptional and metabolic changes. nih.govnih.gov Systems biology offers a holistic approach to map these intricate networks. By integrating high-throughput "omics" data, researchers can build comprehensive models of the cellular response to this compound.

Key strategies for future investigation include:

Transcriptomics (RNA-seq): Performing time-course RNA-sequencing experiments to capture the global changes in gene expression triggered by this compound. This can identify novel downstream targets and reveal how its transcriptional signature differs from that of IAA and other synthetic auxins.

Proteomics: Using quantitative proteomics to analyze changes in protein abundance and post-translational modifications following treatment. This can provide a more direct link between signaling events and cellular function.

Metabolomics: Analyzing the global metabolic profile to understand how this compound influences primary and secondary metabolism. This is crucial as auxin biosynthesis, transport, and catabolism are intricately linked with broader metabolic pathways. nih.gov

Network Modeling: Integrating these multi-omics datasets to construct and refine gene regulatory and metabolic network models. nih.govstanford.edu These models can predict how perturbations, such as the application of this compound, propagate through the entire system to produce a physiological response.

Potential for Rational Design of Research Auxin Analogs

The structure of this compound can serve as a scaffold for the rational design of a new generation of auxin analogs with tailored properties. ukri.orgscienceopen.com Structure-based drug design, informed by the structural biology approaches mentioned above, can be a powerful tool for creating novel chemical probes. acs.orgnih.gov

Opportunities in this area include:

Developing Receptor-Specific Agonists/Antagonists: By understanding the structural basis of its interaction with different TIR1/AFB receptors, modifications can be made to the 5,6-dichloro-indoleacetic acid backbone to create analogs that either selectively activate (agonists) or block (antagonists) specific auxin co-receptor complexes. nih.govacs.org This would allow for the fine-tuned dissection of the roles of individual signaling components.

Creating "Pro-auxins": Designing inactive precursor molecules that release active this compound upon cleavage by a specific enzyme. researchgate.net This strategy enables tissue-specific or conditional activation of auxin signaling, providing greater spatiotemporal control in experiments.

Improving Agrochemical Properties: Using the core structure to design new herbicides or plant growth regulators with improved selectivity, stability, or uptake characteristics. For example, understanding how it interacts with auxin receptors could lead to the design of herbicides that are highly effective against specific weeds while having minimal impact on crop plants. researchgate.netscienceopen.com

Table 3: Strategies for Rational Design Based on this compound

Design StrategyApproachPotential Application
Receptor-Selective AnalogsModify functional groups based on structural data of different TIR1/AFB binding pockets.Chemical probes to study the specific functions of individual auxin receptor proteins. nih.gov
Auxin AntagonistsDesign molecules that bind the receptor but fail to induce the conformational change needed for Aux/IAA interaction. acs.orgnih.govTools to specifically block auxin signaling for functional studies.
Bifunctional MoleculesLink the auxin analog to another molecule, such as a fluorescent dye or a biotin tag.Probes for visualizing receptor localization or for affinity purification of interacting proteins.
Modified Metabolic StabilityIntroduce chemical modifications that alter susceptibility to degradation or conjugation enzymes. oup.comAnalogs with longer or shorter biological half-lives for studying the dynamics of auxin response.

Q & A

Q. What are the optimal synthesis protocols for 5,6-Dichloro-3-indoleacetic acid with high purity?

The synthesis of this compound typically involves halogenation of indoleacetic acid derivatives. A validated method includes:

  • Reagents : Use BOP-Cl (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and triethylamine (TEA) in anhydrous chloroform .
  • Conditions : React at 20°C under nitrogen atmosphere for 6–8 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.2–7.5 ppm for aromatic protons) .

Q. Which analytical methods are most reliable for quantifying this compound in plant tissue samples?

Two robust approaches are:

  • Colorimetric Assay : Modified FeCl₃-H₂SO₄ method (Tang and Bonner protocol). Add 0.5 mL FeCl₃ (0.5 M) in concentrated H₂SO₄ to samples, incubate for 15 min, and measure absorbance at 530 nm. Calibrate with standard curves (5–50 µg/mL) .
  • HPLC-MS : Use a reverse-phase C18 column with electrospray ionization (ESI) in negative mode. Monitor m/z 268 [M−H]⁻ for quantification. Validate recovery rates (85–95%) via spiked samples .

Q. How does the chlorination pattern influence the compound’s stability during storage?

Stability is pH- and light-sensitive:

  • Storage : Dissolve in anhydrous DMSO (10 mM stock), aliquot, and store at −80°C. Avoid repeated freeze-thaw cycles.
  • Degradation : Chlorine substituents at positions 5 and 6 increase susceptibility to photodegradation. Use amber vials and conduct stability assays via LC-MS over 30 days .

Advanced Research Questions

Q. What structural modifications enhance the bioactivity of this compound derivatives?

Key strategies include:

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at position 2 to improve auxin-like activity. Compare IC₅₀ values in Arabidopsis root elongation assays .
  • Heterocyclic Fusion : Attach a pyrazole ring to the indole backbone via Suzuki coupling. Assess binding affinity to auxin receptors (TIR1/AFB) using surface plasmon resonance (SPR) .

Q. How can contradictions in bioassay data across studies be systematically addressed?

Approaches include:

  • Meta-Analysis : Normalize data using Z-scores for cross-study comparisons. For example, reconcile discrepancies in cytokinin antagonism by standardizing growth medium (e.g., Murashige-Skoog vs. Gamborg B5) .
  • Dose-Response Replication : Test reported EC₅₀ values under controlled conditions (e.g., 22°C, 16-h light cycles) with triplicate biological replicates. Use ANOVA to identify outliers .

Q. What experimental design considerations are critical for in vivo studies of this compound?

  • Metabolic Pathway Mapping : Administer ¹⁴C-labeled compound to model organisms (e.g., Arabidopsis thaliana) and track metabolites via autoradiography and LC-HRMS. Identify major pathways (e.g., glycosylation, oxidation) .
  • Toxicity Mitigation : Pre-treat with cytochrome P450 inhibitors (e.g., ketoconazole) to assess hepatotoxicity in murine models. Monitor ALT/AST levels weekly .

Methodological Notes

  • Data Validation : Always include internal standards (e.g., deuterated IAA for MS) and negative controls.
  • Statistical Rigor : Apply Benjamini-Hochberg correction for high-throughput datasets to minimize false discovery rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.